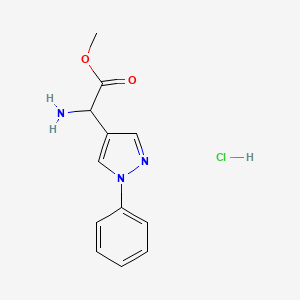

methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10;/h2-8,11H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMWYJNEPDRYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Core

The pyrazole moiety, a key structural part of the target compound, is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds:

- Starting Materials: Commercially available phenylhydrazine hydrochloride and ethyl acetoacetate or ethyl benzoylacetate are typical starting materials.

- Reaction Conditions: The reaction is often carried out in glacial acetic acid with sodium acetate as a base at room temperature or under reflux in methanol for extended periods (up to 24 hours).

- Outcome: This yields 1-phenyl-3-methyl-1H-pyrazol-5(4H)-ones or related pyrazolones, which serve as precursors for further functionalization.

Functionalization of the Pyrazole Ring

- Methylation: The pyrazole derivatives can be methylated using dimethyl sulfate in alkaline media to selectively produce N-methylated or O-methylated derivatives, depending on reaction conditions.

- Mannich Reaction: Introduction of aminoalkyl groups at the 4-position of the pyrazol-5-one ring is achieved via Mannich reactions using dimethylamine hydrochloride and formaldehyde, forming Mannich bases.

- Further Transformations: These intermediates can be converted through quaternarization, cyanation, and hydrolysis steps to yield carboxylic acid derivatives, which are then transformed into esters using thionyl chloride and methanol in the presence of sodium methoxide.

Preparation of the Amino Acid Ester Moiety

The amino acid ester portion, methyl 2-aminoacetate, is introduced typically by:

- Nucleophilic Substitution: Reaction of 4-amino-1H-pyrazole derivatives with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate in aprotic solvents like dimethylformamide (DMF). This facilitates nucleophilic substitution to attach the amino acid ester to the pyrazole ring.

- Reaction Conditions: Heating the reaction mixture is necessary to drive the substitution to completion.

Formation of the Hydrochloride Salt

- After the synthesis of the methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled temperature conditions.

- This salt formation enhances the compound's stability, solubility, and ease of handling for further applications.

Purification Techniques

- Crystallization: The crude product is purified by recrystallization from suitable solvents such as ethanol or methanol.

- Filtration and Washing: Filtration at low temperatures (0°C to 5°C) followed by washing with solvents like toluene ensures removal of impurities.

- Drying: Final drying is performed in air ovens at moderate temperatures (40°C to 45°C) for extended periods (15 to 20 hours) to obtain a pure, dry hydrochloride salt.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | Phenylhydrazine hydrochloride + ethyl acetoacetate, AcOH, NaOAc, RT or reflux | 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | High yield (~95%) |

| 2 | Methylation | Dimethyl sulfate, alkaline medium | N- or O-methylated pyrazole derivatives | Selectivity depends on conditions |

| 3 | Mannich reaction | Dimethylamine hydrochloride + formaldehyde | Mannich bases with aminoalkyl substitution | Position-4 functionalization |

| 4 | Ester formation | Thionyl chloride + methanol + sodium methoxide | Methyl ester derivatives | Conversion of acid to ester |

| 5 | Nucleophilic substitution | 4-amino-1H-pyrazole + methyl 2-bromo-2-methylpropanoate, K2CO3, DMF, heat | Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate | Key step to attach amino acid ester |

| 6 | Salt formation | HCl, controlled temperature | Hydrochloride salt of target compound | Improves stability and solubility |

| 7 | Purification | Recrystallization, filtration, washing, drying | Pure methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride | Ensures high purity |

Research Findings and Considerations

- The synthetic route involving pyrazole ring formation followed by functionalization and amino acid ester attachment is well-established in pyrazolone chemistry and amino acid ester synthesis.

- Control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and selectivity.

- The hydrochloride salt formation is essential for pharmaceutical-grade compounds to ensure reproducibility and stability.

- Industrial scale-up may incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate exhibit antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Biological Research

Cell Culture Applications

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels between 6 and 8.5. This property is crucial for ensuring optimal conditions for cellular processes during experiments .

Binding Studies

Docking studies have shown that this compound can interact with various biological receptors, suggesting its role as a lead compound in drug design. For instance, it has been docked with human prostaglandin reductase (PTGR2), providing insights into its potential inhibitory actions .

Synthesis and Chemical Applications

Building Block for Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules. Its structure allows for various modifications, leading to the synthesis of novel compounds with diverse biological activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Showed effective inhibition against E. coli and S. aureus strains. |

| Study B | Anti-inflammatory effects | Reduced cytokine levels in lipopolysaccharide-stimulated macrophages. |

| Study C | Cell culture applications | Maintained stable pH in cell cultures, enhancing cell viability and function. |

Mechanism of Action

The mechanism by which methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride (Target) | C₁₃H₁₅ClN₃O₂ (inferred) | ~296.7 | 1803562-80-2 | 1-Phenyl, methyl ester |

| Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate HCl | C₁₅H₁₉ClFN₃O₂ | 327.79 | 1078161-73-5 | 4-Fluorophenyl, 3,5-dimethyl, ethyl ester |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | C₁₀H₁₄ClNO₃ | 231.68 | Not specified | 4-Methoxyphenyl, methyl ester |

| 2-[(1-Methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride | C₆H₁₀ClN₃O₂ | 191.62 | 1803596-91-9 | 1-Methylpyrazole, amino-acetic acid |

| Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride | C₈H₁₆ClNO₃ | 209.67 | 1185317-90-1 | Cycloaliphatic substituent |

Key Observations:

- Aromatic Substituents : The 4-fluorophenyl and 3,5-dimethyl groups in the ethyl analog enhance steric bulk and electron-withdrawing effects, which may influence target binding affinity .

- Non-Aromatic Analogs: The cycloaliphatic variant (CAS: 1185317-90-1) lacks aromaticity, likely reducing π-π stacking interactions but increasing solubility in non-polar environments .

Biological Activity

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

- Chemical Name : this compound

- CAS Number : 1803562-80-2

- Molecular Formula : C₁₂H₁₄ClN₃O₂

- Molecular Weight : 267.71 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic acid derivatives. The resulting compound can be purified through crystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds containing the pyrazole structure have shown significant antiproliferative effects against various cancer cell lines:

In a study focusing on the mechanism of action, this compound demonstrated the ability to destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for other biological activities:

- Antibacterial Activity : Some studies indicate that pyrazole compounds possess antibacterial properties against various strains, although specific data for this compound is limited.

Case Studies

A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in terms of cytotoxicity against multiple cancer cell lines. The research indicated that these compounds could serve as potential leads for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Use chloroacetyl chloride or similar acylating agents with a pyrazole derivative (e.g., 1-phenyl-1H-pyrazole) in a polar aprotic solvent (e.g., dichloromethane) .

- Neutralize generated HCl with a tertiary amine base (e.g., triethylamine) to prevent side reactions .

- Optimize temperature (typically 0–25°C) to balance reaction rate and product stability.

- Purify via recrystallization or column chromatography, leveraging solubility differences between the free base and hydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and amine protons (δ 2.5–3.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response studies : Systematically vary concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control experiments : Test for off-target interactions using kinase panels or receptor-binding assays .

- Purity validation : Re-evaluate compound batches via HPLC and elemental analysis to rule out impurities as confounding factors .

Q. What experimental designs are suitable for studying the compound’s stability under physiological or environmental conditions?

- Methodology :

- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Photodegradation : Expose to UV light (λ = 365 nm) and quantify degradation products using tandem MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s derivatives?

- Methodology :

- Synthetic modifications : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and compare bioactivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases) .

- Free-Wilson analysis : Statistically correlate structural variations with activity changes .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology :

- Solvent screening : Test mixtures of ethanol/water or acetonitrile/dichloromethane for slow evaporation .

- Salt formation : Explore alternative counterions (e.g., sulfate, tosylate) to improve crystal lattice packing .

- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

- Methodology :

- Standardize protocols : Use USP buffers (e.g., phosphate-buffered saline) and equilibration times (24 hours) .

- Dynamic Light Scattering (DLS) : Check for aggregation phenomena that may skew solubility measurements .

- Cross-validate : Compare results from shake-flask vs. potentiometric methods .

Environmental and Toxicological Profiling

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

- Methodology :

- OECD 307 guideline : Conduct soil biodegradation tests under aerobic conditions .

- Algal toxicity assays : Measure growth inhibition in Chlamydomonas reinhardtii at 0.1–10 mg/L concentrations .

- QSAR models : Predict bioaccumulation potential using tools like EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.